molecular formula C12H13ClF2N2O2 B1421828 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride CAS No. 1251922-62-9

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride

Cat. No. B1421828
M. Wt: 290.69 g/mol
InChI Key: KPTZDEQEFLLOFY-UHFFFAOYSA-N
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Description

“2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride” is a small-molecule compound with the molecular formula C12H13ClF2N2O2 . It has an average mass of 290.694 Da and a monoisotopic mass of 290.063354 Da . This compound has gained significant interest in the scientific community due to its potential in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring substituted with two fluorine atoms at positions 5 and 6. This ring is connected to a 3-methylbutanoic acid moiety through a nitrogen atom in the benzodiazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.69 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Binding Studies and Protein Interaction

The use of similar compounds in studying protein interactions is exemplified by research on sulfonylureas and phenothiazines with bovine serum albumin. The study utilized spectrophotometric probes, showing the absorption spectrum changes upon binding to protein, which is relevant for understanding drug-protein interactions (Zia & Price, 1975).

Development of Novel Fluorescence Probes

A study developed novel fluorescence probes for detecting reactive oxygen species, using similar chemical structures. These probes could differentiate between various reactive species, which is crucial in biological and chemical applications, especially in the context of understanding oxidative stress-related pathologies (Setsukinai et al., 2003).

Ionization and Thermodynamics Study

Research on fluorobenzoic acids, which are structurally related, focused on their ionization in aqueous solutions, providing insights into the chemical behavior of such compounds under various temperature conditions. This is significant for understanding the physicochemical properties of fluorinated compounds in different environments (Strong, Waes, & Doolittle, 1982).

Environmental Studies

In environmental science, studies on fluorinated compounds like polyfluorinated ether sulfonates offer insights into the distribution and environmental behaviors of these compounds. Understanding the environmental impact and behavior of fluorinated compounds is crucial for assessing their ecological footprint and designing environmentally friendly alternatives (Ruan et al., 2015).

Synthesis of Fluorinated Amino Acids

Research on the synthesis of fluorinated amino acids from compounds like 4,4,4-trifluoro-3-methylbutanoic acid highlights the potential of using fluorinated compounds in the development of novel amino acids. These can have applications in pharmaceuticals and as tools for biological research (Pigza, Quach, & Molinski, 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-(5,6-difluorobenzimidazol-1-yl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2.ClH/c1-6(2)11(12(17)18)16-5-15-9-3-7(13)8(14)4-10(9)16;/h3-6,11H,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTZDEQEFLLOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NC2=CC(=C(C=C21)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride

CAS RN

1251922-62-9
Record name 1H-Benzimidazole-1-acetic acid, 5,6-difluoro-α-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251922-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride
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2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride
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2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride
Reactant of Route 4
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride
Reactant of Route 5
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride
Reactant of Route 6
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid hydrochloride

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